N-(2-bromophenyl)-2,2,2-trifluoroacetamide CAS 2727-71-1 properties
N-(2-bromophenyl)-2,2,2-trifluoroacetamide CAS 2727-71-1 properties
An In-Depth Technical Guide to N-(2-bromophenyl)-2,2,2-trifluoroacetamide (CAS 2727-71-1)
Introduction: A Versatile Fluorinated Building Block
N-(2-bromophenyl)-2,2,2-trifluoroacetamide is an organic compound that serves as a valuable building block in modern synthetic chemistry. Its structure is distinguished by the presence of a trifluoroacetamide group and a bromine atom on a phenyl ring, a combination that imparts unique chemical properties and reactivity. The trifluoroacetamide moiety enhances lipophilicity and metabolic stability, attributes of high interest in drug design, while the ortho-bromine atom provides a reactive handle for a wide array of cross-coupling and substitution reactions.[1] This guide offers a comprehensive overview of its properties, a validated synthesis protocol, analytical characterization, reactivity, and safe handling procedures, designed to empower researchers in leveraging this compound for their synthetic targets.
Physicochemical and Structural Properties
The compound typically presents as a solid at ambient temperature and possesses notable stability, a characteristic enhanced by the electron-withdrawing nature of the trifluoroacetamide group.[1] Understanding its core properties is the first step toward its effective application in experimental design.
| Property | Value / Description | Source(s) |
| CAS Number | 2727-71-1 | [2][3] |
| Molecular Formula | C₈H₅BrF₃NO | [1][2] |
| Molecular Weight | 268.03 g/mol | [1][2][4] |
| Appearance | Typically a solid at room temperature. | [1] |
| Canonical SMILES | C1=CC=C(C(=C1)Br)NC(=O)C(F)(F)F | [1] |
| InChI Key | YAIXIJZAVUCEAC-UHFFFAOYSA-N | [1] |
| Key Structural Features | Ortho-bromophenyl ring, secondary amide, trifluoromethyl group. | [1] |
Synthesis and Purification Protocol
While numerous methods exist for the formation of amides, a reliable and scalable approach for synthesizing N-(2-bromophenyl)-2,2,2-trifluoroacetamide involves the direct trifluoroacetylation of 2-bromoaniline. The following protocol is a robust, self-validating system designed for high yield and purity.
Causality in Experimental Design
The choice of trifluoroacetic anhydride (TFAA) as the acylating agent is driven by its high reactivity, which allows the reaction to proceed efficiently at or below room temperature, minimizing potential side reactions. A non-nucleophilic base like pyridine or triethylamine is included to scavenge the trifluoroacetic acid byproduct, driving the equilibrium towards product formation and preventing potential acid-catalyzed degradation. The solvent, dichloromethane (DCM), is selected for its inertness and its ability to dissolve both the starting materials and the product, facilitating a homogenous reaction mixture. Purification via column chromatography is a standard and effective method for removing any unreacted starting material or byproducts.
Visualized Synthesis Workflow
Caption: Workflow for the synthesis of N-(2-bromophenyl)-2,2,2-trifluoroacetamide.
Step-by-Step Methodology
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-bromoaniline (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM) (approx. 0.2 M concentration).
-
Cooling and Base Addition: Cool the solution to 0 °C using an ice bath. Add pyridine (1.2 eq) dropwise while stirring.
-
Acylation: Slowly add trifluoroacetic anhydride (TFAA) (1.1 eq) to the cooled solution via a syringe. A slight exotherm may be observed.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Aqueous Work-up: Upon completion, cool the mixture back to 0 °C and carefully quench the reaction by adding 1M HCl (aq). Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers and extract the aqueous layer twice more with DCM.
-
Washing and Drying: Combine the organic layers and wash sequentially with saturated sodium bicarbonate (aq) solution and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-(2-bromophenyl)-2,2,2-trifluoroacetamide.
Spectroscopic and Analytical Characterization
Structural confirmation and purity assessment are paramount. The following section outlines the expected analytical data for this compound, based on established principles and data from structurally similar molecules.
| Analysis Technique | Expected Observations |
| ¹H NMR | Aromatic region (approx. 7.0-8.5 ppm): Complex multiplets corresponding to the four protons on the bromophenyl ring. Amide N-H: A broad singlet (concentration-dependent). |
| ¹⁹F NMR | A sharp singlet corresponding to the -CF₃ group, typically observed between -70 and -77 ppm.[5] |
| ¹³C NMR | Aromatic carbons, two carbons attached to electron-withdrawing groups (C-Br, C-N), the carbonyl carbon (C=O, quartet due to coupling with F), and the trifluoromethyl carbon (-CF₃, quartet due to coupling with F). |
| IR Spectroscopy | N-H stretch (approx. 3250-3400 cm⁻¹), Amide I (C=O) stretch (approx. 1700-1740 cm⁻¹), strong C-F stretches (approx. 1100-1300 cm⁻¹).[6] |
| Mass Spec. (EI/ESI) | Molecular Ion (M⁺): A characteristic pair of peaks at m/z ~267 and ~269 with a roughly 1:1 intensity ratio, indicative of the presence of one bromine atom (⁷⁹Br and ⁸¹Br isotopes).[4][7] |
Chemical Reactivity and Synthetic Utility
The utility of N-(2-bromophenyl)-2,2,2-trifluoroacetamide stems from its two primary reactive sites: the carbon-bromine bond on the aromatic ring and the trifluoroacetamide group itself.
-
Aryl Bromide Reactivity: The C-Br bond is a versatile functional group for forming new carbon-carbon and carbon-heteroatom bonds. It readily participates in a host of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. This allows for the elaboration of the aromatic core, introducing diverse substituents at the ortho-position relative to the amide. The bromine atom also makes the compound a substrate for nucleophilic substitution reactions.[1]
-
Trifluoroacetamide Group Influence: The strongly electron-withdrawing trifluoroacetyl group significantly influences the molecule's reactivity. It increases the acidity of the N-H proton, which can be important in base-mediated reactions.[8] Furthermore, amide groups can act as directing groups in certain transition-metal-catalyzed C-H activation/functionalization reactions. For the analogous N-(2-chlorophenyl)-2,2,2-trifluoroacetamide, the trifluoroacetyl group has been shown to facilitate meta-selective C-H borylation.[9] While stable, the amide bond can be cleaved under harsh hydrolytic conditions (strong acid or base) to regenerate the parent amine, making the trifluoroacetyl group a useful protecting group in multi-step syntheses.[10]
Caption: Key reactivity sites and synthetic applications of the title compound.
Safety, Handling, and Storage
As with any halogenated organic compound, proper safety protocols are essential. While specific toxicological data for this exact compound is limited, data from analogous structures, such as 2,2,2-trifluoroacetamide, provides a strong basis for hazard assessment.
-
Hazards: Assumed to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[11][12] May cause respiratory irritation.[12][13]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. A lab coat and safety glasses are mandatory at a minimum.
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing dust or vapors.[11] Wash hands and any exposed skin thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[13] The compound is stable under normal storage conditions.
-
Decomposition: Hazardous decomposition products upon combustion can include carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen fluoride (HF), and hydrogen bromide (HBr).[11][14]
Conclusion
N-(2-bromophenyl)-2,2,2-trifluoroacetamide is a strategically designed synthetic intermediate with significant potential for applications in pharmaceutical and materials science research. Its dual functionality—a reactive aryl bromide for molecular elaboration and a stabilizing, directing trifluoroacetamide group—makes it a powerful tool. By understanding its properties, synthesis, and reactivity as detailed in this guide, researchers can confidently and safely incorporate this versatile building block into their synthetic programs to accelerate discovery.
References
-
Al-Zaydi, K. M. (2013). Synthesis of novel N-heteroarylphenyl trifluoroacetamide derivatives under thermal and microwave conditions. Arabian Journal of Chemistry. Available from: [Link]
-
ScienceDirect. Synthesis of novel N-heteroarylphenyl trifluoroacetamide derivatives under thermal and microwave conditions. Available from: [Link]
-
Thermo Fisher Scientific. SAFETY DATA SHEET - 2,2,2-Trifluoroacetamide. Available from: [Link]
-
Thermo Fisher Scientific. SAFETY DATA SHEET - 2-Amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride. Available from: [Link]
-
NIST. Acetamide, N-(4-bromophenyl)-2,2,2-trifluoro-. Available from: [Link]
-
XiXisys. GHS 11 (Rev.11) SDS Word. Available from: [Link]
-
NIST. Acetamide, N-(4-bromophenyl)-2,2,2-trifluoro-. Available from: [Link]
-
Horiguchi, C., et al. (2023). Stereochemical Analysis of Trifluoroacetamide Derivatives Based on Through-Space1H–19F Spin–Spin Couplings. Molecules. Available from: [Link]
-
NIST. Acetamide, N-(2-bromophenyl)-. Available from: [Link]
-
Royal Society of Chemistry. Supporting information. Available from: [Link]
-
Royal Society of Chemistry. Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. Available from: [Link]
-
National Institutes of Health. Trifluoroacetamide. Available from: [Link]
-
Whitetree, A. (2018). Hydroamidation with Acetamides and Trifluoroacetamides. Georgia Southern University. Available from: [Link]
-
ResearchGate. (PDF) ChemInform Abstract: Trifluoroacetic Acid: Uses and Recent Applications in Organic Synthesis. Available from: [Link]
-
Norman, S. M., et al. (2026). 19F NMR Interpretation Complications with 3-Bromo-1,1,1-Trifluoroacetone (BTFA) and an Alternative 2-Iodo- N-(2,2,2-Trifluoroethyl)acetamide (ITFEA) 19F NMR Probe. Analytical Chemistry. Available from: [Link]
-
NIST. Acetamide, 2,2,2-trifluoro-N-phenyl-. Available from: [Link]
-
Chemistry LibreTexts. IR Spectra of Selected Compounds. Available from: [Link]
-
NIST. Acetamide, N-(4-bromophenyl)-2,2,2-trifluoro-. Available from: [Link]
-
AIR Unimi. NMR SPECTRA OF CHAPTER 1. Available from: [Link]
- Google Patents. Use of trifluoroacetamide for n-terminal protection.
-
Organic Chemistry Portal. Trifluoroacetamides. Available from: [Link]
-
NIST. Acetamide, n-(1,1-bis(p-chlorophenyl)-2,2,2-trifluoroethyl)-. Available from: [Link]
-
ResearchGate. Comparison between experimental infrared spectrum of acetamide and.... Available from: [Link]
-
National Institutes of Health. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. Available from: [Link]
-
National Institutes of Health. N-(4-Bromophenyl)-2-(2-thienyl)acetamide. Available from: [Link]
Sources
- 1. CAS 2727-71-1: N-(2-Bromophenyl)-2,2,2-trifluoroacetamide [cymitquimica.com]
- 2. bldpharm.com [bldpharm.com]
- 3. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 2727-71-1 Name: [xixisys.com]
- 4. Acetamide, N-(4-bromophenyl)-2,2,2-trifluoro- [webbook.nist.gov]
- 5. rsc.org [rsc.org]
- 6. Acetamide, 2,2,2-trifluoro-N-phenyl- [webbook.nist.gov]
- 7. Acetamide, N-(4-bromophenyl)-2,2,2-trifluoro- [webbook.nist.gov]
- 8. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]
- 9. N-(2-chlorophenyl)-2,2,2-trifluoroacetamide | 62926-91-4 | Benchchem [benchchem.com]
- 10. Trifluoroacetamides [organic-chemistry.org]
- 11. fishersci.com [fishersci.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. assets.thermofisher.cn [assets.thermofisher.cn]
- 14. fishersci.com [fishersci.com]
